molecular formula C8H10N2O2 B103816 2,4-Dimethyl-5-nitroaniline CAS No. 2124-47-2

2,4-Dimethyl-5-nitroaniline

Cat. No.: B103816
CAS No.: 2124-47-2
M. Wt: 166.18 g/mol
InChI Key: DUIOVGPUAJSYCD-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a yellow crystalline solid with a distinct odor. This compound is primarily used as an intermediate in the production of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-5-nitroaniline can be synthesized through several methods. One common method involves the nitration of 2,4-dimethylaniline with nitric acid. The reaction is typically carried out by dissolving 2,4-dimethylaniline in concentrated nitric acid and heating the mixture. The product is then isolated by neutralizing the reaction mixture with a dilute base .

Another method involves the nitration of 2,4-dimethylphenylamine followed by methylation. This process includes dissolving 2,4-dimethylphenylamine in a mixture of sulfuric acid and ethanol, followed by the addition of nitric acid. The mixture is then heated under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-nitroaniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can bind to proteins and enzymes, affecting their function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-5-nitroaniline is unique due to the presence of both methyl groups and a nitro group on the aromatic ring. This combination of substituents influences its reactivity and the types of reactions it can undergo. The compound’s specific substitution pattern also affects its interaction with biological molecules, making it distinct from other nitroaniline derivatives .

Properties

IUPAC Name

2,4-dimethyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIOVGPUAJSYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281150
Record name 2,4-Dimethyl-5-nitroaniline
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2124-47-2
Record name 2124-47-2
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Record name 2,4-Dimethyl-5-nitroaniline
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Record name 2,4-DIMETHYL-5-NITROANILINE
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Synthesis routes and methods I

Procedure details

To a mixture of 2,4-dimethylaniline (10 mmol) in 5 mL of conc. H2SO4, fuming HNO3 (90%; 0.6 mL) was added dropwise at 0° C. The resulting mixture was stirred for 12 h at RT and then slowly poured into ice. The solid was collected by filtration and dried to yield 2,4-dimethyl-5-nitroaniline as a yellow solid.
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Conc. nitric acid (33 g) was added dropwise over 3 h to a stirred solution of m-xylidine (40 g, 0.33 mmol) in conc. sulfuric acid (400 g) at <15° C. After complete addition the reaction was stirred at 15° C. for 1 h then poured onto ice (600 mL), stirred for 30 min and filtered The yellow filter-cake was neutralised with saturated aqueous sodium hydrogen carbonate solution (500 mL) and extracted with ethyl acetate (3×200 mL). The combined organic extracts were dried (Magnesium sulfate), filtered and the solvent removed under vacuum to leave a crude solid. The solid was recrystalised (ethanol-water) to give the product as an orange solid (39 g, 71%, contains 20% di-nitro). IR νmax (Nujol)/cm−1 3469, 3386, 3239, 2956, 2925, 2855, 1719, 1636, 1514, 1461, 1377, 1339, 1297, 1273, 1222, 1170, 1034, 992, 885, 870, 849, 805, 758, 745, 723, 640, 607 and 571; NMR δH (400 MHz; CDCl3) 7.15 (1H, s), 6.87 (1H, s), 4.99 (2H, br. s), 2.21 (3H, s), 1.97(3H, s).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of N-(2,4-dimethyl-5-nitrophenyl)acetamide, water (24 mL), concentrated sulfuric acid (12 mL), and ethanol (120 mL) was heated at reflux under an atmosphere of nitrogen for 4 hours. The ethanol was evaporated under reduced pressure and the residue partitioned between ethyl acetate (250 mL) and brine (150 mL). The brine solution was reextracted with ethyl acetate. The combined ethyl acetate extracts were then dried over magnesium sulfate. Evaporation afforded a crude product which was flash chromatographed on silica and eluted with ethyl acetate:hexane (1:4) to afford 4.63 g as a pale yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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